3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18897806
Molecular Formula: C20H13F3N2O2S
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13F3N2O2S |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C20H13F3N2O2S/c21-20(22,23)14-6-4-5-13(11-14)12-24-16-9-10-28-17(16)18(26)25(19(24)27)15-7-2-1-3-8-15/h1-11H,12H2 |
| Standard InChI Key | IZDQFFKXBPGMAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Introduction
3-Phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class. It features a thieno[3,2-d]pyrimidine core, which is characterized by its fused thieno and pyrimidine rings. The structure includes a phenyl group and a trifluoromethyl-substituted benzyl group, contributing to its unique chemical properties and potential biological activities.
Synthesis and Reactions
The synthesis of 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. Techniques such as automated synthesis and continuous flow chemistry are often employed to scale up production while maintaining quality.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed from these reactions depend on the specific conditions used.
Synthesis Steps
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Starting Materials: Typically involves thieno[3,2-d]pyrimidine derivatives and benzyl halides.
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Reaction Conditions: Involves various organic solvents and catalysts to facilitate the coupling reactions.
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Purification Methods: Techniques like flash chromatography are used to purify the final product.
Biological Activities and Potential Applications
Research indicates that compounds similar to 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant biological activities. These may include interactions with key molecular targets in biological systems, such as enzymes involved in cell cycle regulation.
Potential Therapeutic Roles
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Anticancer Agent: The compound has been observed to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
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Medicinal Chemistry: Its unique structure suggests potential interactions with biological molecules, making it a candidate for further research in pharmacology.
Comparison with Similar Compounds
Several compounds share structural features with 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Here are some notable examples:
Comparison Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one | Thieno[3,2-d]pyrimidine core with methyl substitution | Variations in substitution patterns may affect biological activity |
| 1-Phenyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-one | Contains trifluoromethyl and phenyl groups | Different functional groups may lead to distinct reactivity |
| 1,1,1-Trifluoro-3-(phenyl(3-(trifluoromethyl)benzyl)amino)propan-2-ol | Features trifluoromethyl and amino functionalities | Potentially different pharmacological profiles due to amino group |
These compounds highlight the diversity within the thienopyrimidine class while showcasing the unique structural characteristics that define 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Each compound's distinct substitutions contribute to varying chemical reactivity and biological activity profiles.
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